molecular formula C4H6ClOP B093681 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide CAS No. 1003-18-5

1-Chloro-2,3-dihydro-1H-phosphole 1-oxide

Cat. No. B093681
CAS RN: 1003-18-5
M. Wt: 136.51 g/mol
InChI Key: HUSTZVJBPMIGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, also known as CDPO, is a phosphorus-containing heterocyclic compound. It has been studied extensively due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Mechanism Of Action

The mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can inhibit the proliferation of cancer cells and the replication of viruses. In vivo studies have shown that 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has several advantages for lab experiments, including its ease of synthesis and high purity. However, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is also highly reactive and can decompose under certain conditions, which can make it difficult to handle. Additionally, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide is relatively expensive compared to other phosphorus-containing compounds, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. One area of interest is the development of new synthesis methods that can increase the yield and purity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide. Another area of interest is the investigation of the mechanism of action of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, particularly its interactions with enzymes and signaling pathways. Additionally, there is a need for further studies on the pharmacokinetics and toxicity of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide, which can inform its potential use as a therapeutic agent. Finally, there is a need for further studies on the potential applications of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide in materials science and catalysis, which can expand its use beyond medicinal chemistry.

Synthesis Methods

1-Chloro-2,3-dihydro-1H-phosphole 1-oxide can be synthesized through a variety of methods, including the reaction of 1-chloro-2,3-dihydro-1H-phosphole with hydrogen peroxide, the reaction of 1-chloro-2,3-dihydro-1H-phosphole with m-chloroperbenzoic acid, and the reaction of 1-chloro-2,3-dihydro-1H-phosphole with peracetic acid. The yield of 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide obtained through these methods varies depending on the reaction conditions.

Scientific Research Applications

1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In materials science, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In catalysis, 1-Chloro-2,3-dihydro-1H-phosphole 1-oxide has been used as a ligand for the synthesis of various metal complexes.

properties

CAS RN

1003-18-5

Product Name

1-Chloro-2,3-dihydro-1H-phosphole 1-oxide

Molecular Formula

C4H6ClOP

Molecular Weight

136.51 g/mol

IUPAC Name

1-chloro-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C4H6ClOP/c5-7(6)3-1-2-4-7/h1,3H,2,4H2

InChI Key

HUSTZVJBPMIGEX-UHFFFAOYSA-N

SMILES

C1CP(=O)(C=C1)Cl

Canonical SMILES

C1CP(=O)(C=C1)Cl

Other CAS RN

1003-18-5

synonyms

1-chloro-2,3-dihydro-1H-phosphole 1-oxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.